molecular formula C10H15BrCl2N2 B13097857 (6-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride

(6-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride

Cat. No.: B13097857
M. Wt: 314.05 g/mol
InChI Key: PSWMCETXZHJZCX-UHFFFAOYSA-N
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Description

(6-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 6th position of the tetrahydroisoquinoline ring and a methanamine group at the 1st position. The dihydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride typically involves the functionalization of the tetrahydroisoquinoline coreThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents and subsequent amination reactions .

Industrial Production Methods

Industrial production of this compound may involve multistep synthesis processes that are optimized for high yield and purity. These processes often include the use of transition metal catalysts and environmentally friendly reagents to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinoline derivatives, and reduced forms of the parent compound .

Scientific Research Applications

(6-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating neurotransmitter systems, inhibiting inflammatory pathways, or interacting with specific enzymes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    (6-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol: This compound has a similar structure but with a hydroxyl group instead of a methanamine group.

    1,2,3,4-Tetrahydroisoquinoline: The parent compound without any substitutions.

    N-Benzyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a benzyl group at the nitrogen atom

Uniqueness

(6-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methanamine group allows for diverse chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C10H15BrCl2N2

Molecular Weight

314.05 g/mol

IUPAC Name

(6-bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine;dihydrochloride

InChI

InChI=1S/C10H13BrN2.2ClH/c11-8-1-2-9-7(5-8)3-4-13-10(9)6-12;;/h1-2,5,10,13H,3-4,6,12H2;2*1H

InChI Key

PSWMCETXZHJZCX-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1C=C(C=C2)Br)CN.Cl.Cl

Origin of Product

United States

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